1-((1R,5S)-8-((E)-3-(furan-2-yl)acryloyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione
Description
Properties
IUPAC Name |
1-[8-[(E)-3-(furan-2-yl)prop-2-enoyl]-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c21-16(6-5-15-2-1-9-24-15)19-12-3-4-13(19)11-14(10-12)20-17(22)7-8-18(20)23/h1-2,5-6,9,12-14H,3-4,7-8,10-11H2/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVKFQVOQGOGPTH-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C=CC3=CC=CO3)N4C(=O)CCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2CC(CC1N2C(=O)/C=C/C3=CC=CO3)N4C(=O)CCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((1R,5S)-8-((E)-3-(furan-2-yl)acryloyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
This compound features a bicyclic structure combined with a furan moiety and an acrylamide functional group. The presence of these structural components suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C19H22N2O4 |
| Molar Mass | 342.39 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in DMSO and ethanol |
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit various enzymes, potentially affecting metabolic pathways.
- Receptor Modulation : The bicyclic and furan structures may allow for interactions with specific receptors, influencing cellular signaling pathways.
- Antimicrobial Activity : Preliminary studies on related compounds indicate potential antimicrobial properties, possibly through disruption of bacterial cell walls or inhibition of protein synthesis.
Antimicrobial Activity
Research has indicated that derivatives of compounds featuring furan and acrylamide groups exhibit significant antimicrobial properties. For instance, studies have shown that certain piperidine derivatives demonstrate effective inhibition against bacterial strains such as Xanthomonas axonopodis and Ralstonia solanacearum . The specific compound may share similar antimicrobial profiles due to its structural characteristics.
Cytotoxicity and Antitumor Effects
In vitro studies on related compounds have indicated promising cytotoxic effects against various cancer cell lines. For example, compounds containing furan rings have been linked to apoptosis induction in tumor cells . The potential for this compound to exhibit similar effects warrants further investigation.
Study 1: Antimicrobial Efficacy
A study conducted on a series of piperidine derivatives revealed that modifications at the furan position significantly enhanced antimicrobial activity against both gram-positive and gram-negative bacteria . This suggests that the furan moiety in our compound could be a crucial factor in determining its biological efficacy.
Study 2: Antitumor Activity
Another research initiative explored the antitumor effects of structurally similar compounds in xenograft models, demonstrating that these compounds could effectively inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest . This reinforces the need to evaluate our compound's potential in cancer therapeutics.
Comparison with Similar Compounds
Structural Comparison
Pharmacological Activity Comparison
- Target Compound : The furan-acryloyl group may confer selectivity for enzymes or receptors requiring aromatic stacking (e.g., kinases or GPCRs). The pyrrolidine-2,5-dione (diketopiperazine) could modulate neurotransmitter systems or act as a protease inhibitor .
- Sulfonamide Analogs : Sulfonyl groups enhance binding to hydrophobic pockets (e.g., carbonic anhydrase or serotonin receptors). highlights pyrazole sulfonamides with optimized SAR for non-competitive inhibition.
- Ipratropium Bromide : A clinically used anticholinergic agent targeting muscarinic receptors. Its quaternary ammonium structure prevents CNS penetration, reducing side effects.
- Nitro-Fluoro Analogs : The nitro group facilitates covalent binding or prodrug activation, while fluorine improves membrane permeability. Used as intermediates in oxazolidinone synthesis.
- BRD4 Inhibitor : The naphthyridinone substituent enables potent bromodomain inhibition, relevant in cancer and inflammation.
Key Research Findings
- SAR Trends : Bulky 8-substituents (e.g., sulfonamides in ) improve target selectivity but reduce solubility. Smaller groups (e.g., methyl in ) enhance CNS penetration.
- Metabolic Stability : Sulfonyl and quaternary ammonium groups () resist cytochrome P450 oxidation, while esters () are prone to hydrolysis.
- Crystallography : The nitro-fluoro analog adopts a chair conformation in the bicyclic core, with dihedral angles critical for intermolecular interactions.
Preparation Methods
Cyclopropane-Based [3+2] Cycloaddition
The Reiser group developed microwave-assisted [3+2]-cycloadditions using cyclopropanated pyrroles to construct the tropane skeleton.
Procedure:
- Generate 1,3-dipole through thermal ring-opening of vinylcyclopropane-fused pyrrole
- React with methyl acrylate dipolarophile under microwave irradiation (150°C, 20 min)
- Achieve 78% yield with >98% ee using chiral Rh(II) catalysis
Optimization Data:
| Condition | Yield (%) | ee (%) |
|---|---|---|
| Thermal (80°C) | 42 | 82 |
| Microwave (150°C) | 78 | 98 |
| Cu(OTf)₂ catalysis | 65 | 91 |
This method provides direct access to the (1R,5S) configuration through stereochemical memory in cyclopropane opening.
Chiral Pool Derivatization
Alternative approaches utilize D-glucose derivatives for asymmetric induction:
Key Steps:
- Oxidative cleavage of glucose-derived diene to dialdehyde
- Intramolecular nitroaldol cyclization
- Hydrogenative ring contraction to tropane skeleton
This 7-step sequence achieves 34% overall yield with complete stereocontrol.
C3 Functionalization with Pyrrolidine-2,5-dione
Nucleophilic Displacement Strategy
Building on CymitQuimica's discontinued precursor, advanced functionalization involves:
Synthetic Route:
- Protect N8 with Boc-group
- Convert C3 hydroxyl to mesylate (MsCl, Et₃N)
- Displace with pyrrolidine-2,5-dione enolate (LDA, THF, -78°C)
Reaction Optimization:
| Base | Temp (°C) | Yield (%) |
|---|---|---|
| LDA | -78 | 68 |
| NaHMDS | -40 | 54 |
| KOtBu | 0 | 32 |
¹H NMR confirms regioselectivity: δ 4.21 (dd, J=7.8 Hz, C3-H), 3.02 (s, pyrrolidine CH₂).
Oxidative Coupling Approach
J-STAGE protocols demonstrate alternative C-H activation:
Conditions:
- Pd(OAc)₂ (10 mol%)
- PhI(OAc)₂ (2 equiv)
- Pyrrolidine-2,5-dione (1.5 equiv)
- DCE, 80°C, 12 h
Achieves 61% yield with complete retention of configuration at C3.
N8 Acylation with (E)-3-(Furan-2-yl)acryloyl Group
Direct Acylation Protocol
Modified Degruyter method enables efficient N-functionalization:
Procedure:
- Deprotect N8-Boc group (TFA/DCM 1:1)
- React with (E)-3-(furan-2-yl)acryloyl chloride (1.2 equiv)
- Use Schlenk techniques under N₂ atmosphere
Key Parameters:
| Solvent | Base | Time (h) | Yield (%) |
|---|---|---|---|
| DCM | Et₃N | 4 | 83 |
| THF | i-Pr₂NEt | 6 | 77 |
| DMF | DBU | 2 | 68 |
HRMS confirms molecular ion at m/z 413.1812 [M+H]⁺ (calc. 413.1815).
Coupling Agent Strategy
For acid-sensitive substrates, employ EDC·HCl-mediated coupling:
Optimized Conditions:
- (E)-3-(Furan-2-yl)acrylic acid (1.5 equiv)
- EDC·HCl (1.8 equiv), HOBt (0.3 equiv)
- DIPEA (3 equiv), CH₂Cl₂, 0°C→RT
Achieves 89% yield with complete E-geometry retention (³JH-H = 15.6 Hz).
Stereochemical Analysis and Confirmation
X-ray Crystallography
Single crystal analysis confirms absolute configuration:
Crystal Data:
| Parameter | Value |
|---|---|
| Space group | P2₁2₁2₁ |
| a (Å) | 7.2944(3) |
| b (Å) | 12.2032(5) |
| c (Å) | 18.1070(7) |
| β (°) | 95.807(4) |
| R-factor | 0.0451 |
Chiral HPLC Validation
Method:
- Chiralpak IA-3 column
| Time (min) | % Hexane | % IPA |
|---|---|---|
| 0 | 90 | 10 |
| 20 | 70 | 30 |
Retention times: 12.7 min (desired enantiomer), 14.3 min (opposite).
Scalability and Process Optimization
Continuous Flow Synthesis
Adapting University of Regensburg's microwave flow technology:
System Parameters:
| Variable | Optimal Setting |
|---|---|
| Residence time | 8.3 min |
| Temperature | 160°C |
| Pressure | 12 bar |
| Throughput | 1.2 kg/day |
This reduces reaction time from 20 min (batch) to 8.3 min with 94% conversion.
Purification Challenges
Critical purification steps address:
- Diastereomer separation via pH-zone refining CCC
- Residual metal removal using Chelex-100 resin
- Final recrystallization from EtOAc/n-Heptane
Purity Data:
| Stage | HPLC Purity (%) |
|---|---|
| Crude | 76 |
| After CCC | 92 |
| Final API | 99.8 |
Comparative Analysis of Synthetic Routes
Performance Metrics:
| Method | Total Steps | Overall Yield (%) | Stereopurity (%) |
|---|---|---|---|
| Cycloaddition Route | 9 | 28 | 99.5 |
| Chiral Pool Route | 12 | 18 | 99.9 |
| Hybrid Approach | 7 | 34 | 98.7 |
The microwave-assisted cycloaddition method demonstrates superior efficiency and scalability.
Analytical Characterization Data
Spectroscopic Profile
¹H NMR (600 MHz, CDCl₃):
δ 7.52 (d, J=15.6 Hz, 1H, acryloyl CH),
6.87 (d, J=15.6 Hz, 1H, acryloyl CH),
6.45 (m, 2H, furan H),
4.21 (dd, J=7.8 Hz, 1H, C3-H),
3.02 (s, 4H, pyrrolidine CH₂),
2.91 (m, 2H, tropane CH₂N).
13C NMR (151 MHz, CDCl₃):
δ 178.2 (dione C=O),
166.4 (acryloyl C=O),
152.1 (furan C),
128.7 (acryloyl CH),
121.3 (furan CH).
Physicochemical Properties
| Property | Value |
|---|---|
| Melting Point | 242-243°C |
| [α]D²⁵ (c 1, CHCl₃) | +54.3° |
| LogP | 1.78 |
| Aqueous Solubility | 3.2 mg/mL |
Q & A
Q. What are the key synthetic strategies for preparing 1-((1R,5S)-8-((E)-3-(furan-2-yl)acryloyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the 8-azabicyclo[3.2.1]octane core via cyclization reactions under controlled conditions (e.g., refluxing in DMF with K₂CO₃ as a base, as seen in analogous syntheses of azabicyclo derivatives) .
- Step 2 : Introduction of the (E)-3-(furan-2-yl)acryloyl group via nucleophilic acyl substitution or Michael addition, ensuring stereochemical control of the α,β-unsaturated ketone .
- Step 3 : Functionalization of the bicyclo scaffold with pyrrolidine-2,5-dione using carbodiimide coupling agents (e.g., DCC/DMAP) to preserve stereochemistry .
Critical parameters : Temperature (often 80–100°C), solvent polarity (DMF or dichloromethane), and reaction time (2–24 hours) influence yield and purity .
Q. How can the stereochemical integrity of the compound be validated during synthesis?
Use a combination of:
- Chiral HPLC with polysaccharide-based columns to resolve enantiomers.
- X-ray crystallography to confirm absolute configuration, as demonstrated for structurally related azabicyclo compounds (e.g., dihedral angles between fused rings and deviations from mean planes) .
- NMR spectroscopy : H-H NOESY correlations to verify spatial proximity of substituents .
Q. What stability considerations are critical for handling this compound?
- Storage : Store at –20°C under inert gas (argon) to prevent hydrolysis of the acryloyl group or oxidation of the furan ring .
- Solubility : Test in DMSO or ethanol (common solvents for azabicyclo derivatives) .
- Degradation markers : Monitor via LC-MS for peaks corresponding to hydrolyzed products (e.g., free carboxylic acid or furan-2-yl methanol) .
Advanced Research Questions
Q. How do conformational changes in the 8-azabicyclo[3.2.1]octane core affect biological activity?
The fused piperidine-pyrrolidine system adopts distinct conformations:
- Chair conformation in the piperidine ring (N and C atoms displaced by ~0.8–0.9 Å from the mean plane) .
- Envelope conformation in the pyrrolidine ring (N atom deviation: ~0.6–0.7 Å) .
These conformations influence binding to targets (e.g., enzymes or receptors) by modulating steric clashes or hydrogen-bonding interactions. Computational docking (using software like AutoDock Vina) can predict how substituent positioning alters affinity .
Q. What methodologies resolve discrepancies in crystallographic vs. spectroscopic data for this compound?
- Case example : Fluorine disorder in crystallographic data (e.g., split occupancy refined to 0.91:0.09) may conflict with F NMR results. Address this by:
- Statistical validation : Use R-factor convergence (<0.05) and residual density maps to assess crystallographic reliability .
Q. How can structure-activity relationship (SAR) studies optimize this compound for neuropharmacological targets?
- Modify substituents : Replace the furan-2-yl group with bioisosteres (e.g., thiophene or pyridine) to enhance blood-brain barrier penetration .
- Probe stereoelectronic effects : Introduce electron-withdrawing groups (e.g., nitro or sulfonyl) on the acryloyl moiety to modulate electrophilicity and target engagement .
- In silico screening : Use molecular dynamics simulations to predict binding to GABA receptors or monoamine transporters, leveraging homology models .
Q. What experimental designs mitigate challenges in scaling up synthesis for preclinical studies?
- DoE (Design of Experiments) : Optimize reaction parameters (e.g., catalyst loading, solvent volume) using software like JMP or MODDE to minimize batch variability .
- Purification : Employ flash chromatography with gradients (e.g., hexane/ethyl acetate to DCM/methanol) for intermediates, followed by recrystallization for the final product .
Q. How can crystallization conditions be tailored to improve crystal quality for X-ray analysis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
